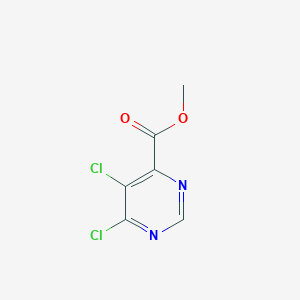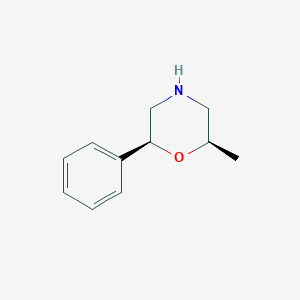
5-fluoroquinoline-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoroquinoline-6-carboxylic acid is an organic compound with the molecular weight of 191.16 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of fluoroquinolones, including this compound, involves structural modifications by incorporating substituents into various positions or by means of annelation . A number of 6-fluoroquinoline- and 6-fluoronaphthyridine-3-carboxylic acids have been synthesized .Molecular Structure Analysis
The InChI code for this compound is1S/C10H6FNO2/c11-9-6-2-1-5-12-8(6)4-3-7(9)10(13)14/h1-5H,(H,13,14) . This indicates the presence of 10 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms in the molecule. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stored at room temperature .Mécanisme D'action
Fluoroquinolones, the class of compounds to which 5-fluoroquinoline-6-carboxylic acid belongs, are the only direct inhibitors of DNA synthesis. They bind to the enzyme-DNA complex, stabilize DNA strand breaks created by DNA gyrase and topoisomerase IV, and block the progress of the replication fork .
Safety and Hazards
Orientations Futures
The structural modification of the quinolone skeleton by incorporating fluorine atoms at various positions, including the C-6 position in 5-fluoroquinoline-6-carboxylic acid, has resulted in a remarkable improvement of antimicrobial properties and opened new prospects in clinical treatment of infections . Future research may focus on further structural modifications to improve the properties and effectiveness of these compounds .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-fluoroquinoline-6-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-chloro-5-fluorobenzoic acid", "ethyl cyanoacetate", "sodium ethoxide", "sulfuric acid", "sodium nitrite", "copper(I) chloride", "sodium hydroxide", "nitric acid", "sodium bicarbonate", "acetic anhydride", "acetic acid", "water" ], "Reaction": [ "Step 1: Ethyl 2-chloro-5-fluorobenzoate is prepared by reacting 2-chloro-5-fluorobenzoic acid with ethyl cyanoacetate in the presence of sodium ethoxide.", "Step 2: Ethyl 2-chloro-5-fluorobenzoate is then hydrolyzed with sulfuric acid to yield 2-chloro-5-fluorobenzoic acid.", "Step 3: 2-Chloro-5-fluorobenzoic acid is diazotized with sodium nitrite and copper(I) chloride in the presence of sodium hydroxide and water to form the diazonium salt.", "Step 4: The diazonium salt is then coupled with ethyl cyanoacetate to form the corresponding azo compound.", "Step 5: The azo compound is oxidized with nitric acid to yield 5-fluoroquinoline-6-carboxylic acid.", "Step 6: The final product is purified by treatment with sodium bicarbonate and recrystallization from acetic anhydride and acetic acid." ] } | |
Numéro CAS |
1061650-22-3 |
Formule moléculaire |
C10H6FNO2 |
Poids moléculaire |
191.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




